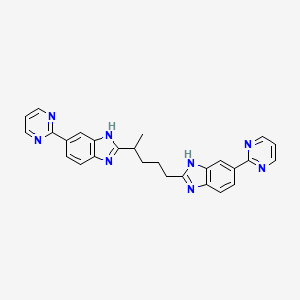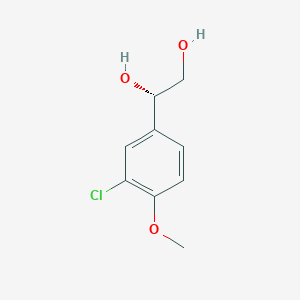
1H-Benzimidazole, 2,2'-(1-methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazol, 2,2’-(1-Methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)- ist eine komplexe organische Verbindung, die zur Benzimidazol-Familie gehört. Benzimidazole sind heterocyclische aromatische organische Verbindungen, die für ihre vielfältigen biologischen Aktivitäten bekannt sind und in der medizinischen Chemie weit verbreitet sind. Diese spezielle Verbindung weist einen Benzimidazol-Kern mit zusätzlichen Pyrimidinylgruppen auf, was sie zu einem einzigartigen und potenziell wertvollen Molekül für verschiedene Anwendungen macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1H-Benzimidazol, 2,2’-(1-Methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)- beinhaltet typischerweise die Kondensation von o-Phenylendiamin mit Ameisensäure oder deren Äquivalenten, wie z. B. Trimethylorthoformiat . Die Reaktionsbedingungen erfordern häufig eine alkalische alkoholische Lösung oder die Verwendung aromatischer Aldehyde . Der Prozess kann wie folgt zusammengefasst werden:
Kondensationsreaktion: o-Phenylendiamin reagiert mit Ameisensäure oder Trimethylorthoformiat.
Cyclisierung: Das Zwischenprodukt unterliegt einer Cyclisierung unter Bildung des Benzimidazolrings.
Funktionalisierung: Weitere funktionelle Gruppen, wie z. B. Pyrimidinylgruppen, werden durch weitere Reaktionen eingeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion von Benzimidazol-Derivaten beinhaltet oft die großtechnische Synthese unter Verwendung ähnlicher Methoden, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Kristallisation und Chromatographie sind in industriellen Umgebungen üblich .
Chemische Reaktionsanalyse
Arten von Reaktionen
1H-Benzimidazol, 2,2’-(1-Methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei halogenierte Derivate mit Nucleophilen reagieren.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Halogenierte Derivate, Nucleophile wie Amine oder Thiole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Benzimidazol-N-Oxiden führen, während die Reduktion verschiedene reduzierte Derivate erzeugen kann .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2,2’-(1-methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often require an alkaline alcoholic solution or the use of aromatic aldehydes . The process can be summarized as follows:
Condensation Reaction: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.
Functionalization: Additional functional groups, such as pyrimidinyl groups, are introduced through further reactions.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benzimidazole, 2,2’-(1-methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazol, 2,2’-(1-Methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als antimikrobielles und antivirales Mittel untersucht.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen funktionalen Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1H-Benzimidazol, 2,2’-(1-Methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)- beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen:
Molekulare Ziele: Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität hemmen.
Beteiligte Signalwege: Sie kann die DNA-Synthese, die Proteinsynthese und andere kritische Zellprozesse stören.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2,2’-(1-methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, and other critical cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methylbenzimidazol: Bekannt für seine antimikrobiellen Eigenschaften.
2-(Methylthio)benzimidazol: Wird in verschiedenen industriellen Anwendungen eingesetzt.
1,4-Bis(1H-benzimidazol-2-yl)benzol: Bekannt für seine antifungale Aktivität.
Einzigartigkeit
1H-Benzimidazol, 2,2’-(1-Methyl-1,4-butanediyl)bis[5-(2-pyrimidinyl)- sticht durch seine einzigartige Struktur hervor, die den Benzimidazol-Kern mit Pyrimidinylgruppen kombiniert. Dieses strukturelle Merkmal verstärkt sein potenzielles biologisches Aktivitätsprofil und macht es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung .
Eigenschaften
CAS-Nummer |
648415-48-9 |
|---|---|
Molekularformel |
C27H24N8 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
6-pyrimidin-2-yl-2-[5-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)pentan-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C27H24N8/c1-17(25-34-21-10-8-19(16-23(21)35-25)27-30-13-4-14-31-27)5-2-6-24-32-20-9-7-18(15-22(20)33-24)26-28-11-3-12-29-26/h3-4,7-17H,2,5-6H2,1H3,(H,32,33)(H,34,35) |
InChI-Schlüssel |
IHPIRJAIXYEPSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC1=NC2=C(N1)C=C(C=C2)C3=NC=CC=N3)C4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane](/img/structure/B12598116.png)
![Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12598132.png)
![2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole](/img/structure/B12598136.png)

![8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B12598142.png)
![({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene](/img/structure/B12598144.png)

![2-[6-(4-Methylphenoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B12598159.png)
![4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide](/img/structure/B12598167.png)
![3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12598178.png)


![1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene](/img/structure/B12598192.png)
